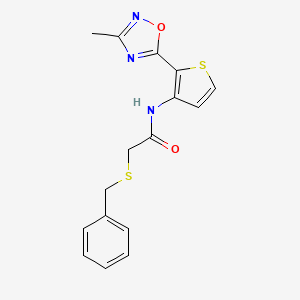

2-(benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-11-17-16(21-19-11)15-13(7-8-23-15)18-14(20)10-22-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFLQPNZWLUDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

Thiophene Ring Formation: The thiophene ring can be constructed using methods like the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Coupling Reactions: The benzylthio group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a benzyl halide.

Final Assembly: The final compound is obtained by coupling the oxadiazole and thiophene intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form corresponding amines.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide depends on its specific application:

Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Chemical Reactivity: The compound’s functional groups (e.g., benzylthio, oxadiazole) can participate in various chemical reactions, influencing its reactivity and stability.

Comparison with Similar Compounds

To contextualize the unique properties of the target compound, we compare it with structurally and functionally related analogs.

Thiadiazole-Based Acetamides

Compounds from share a 1,3,4-thiadiazole core substituted with thioether-linked acetamide groups. Key examples include:

Comparison with Target Compound :

- Structural Differences : The target compound replaces the 1,3,4-thiadiazole ring with a thiophene-oxadiazole system, which may enhance π-π stacking interactions or metabolic stability.

Oxadiazole-Containing Derivatives

and highlight compounds with the 3-methyl-1,2,4-oxadiazole moiety, a key feature of the target compound:

Key Observations :

- Biological Relevance : Compound 45 in is designed for cancer or viral infection treatment, suggesting the oxadiazole-thioether motif may confer bioactivity . The target compound’s lack of a chlorophenyl group (unlike 45) could reduce toxicity.

Cephalosporin Hybrids with Oxadiazole Motifs

and describe cephalosporin derivatives (e.g., 16b, 18b) fused with 3-methyl-1,2,4-oxadiazole:

Comparison with Target Compound :

- Structural Complexity: Cephalosporin hybrids are significantly larger (e.g., 16b: C₂₁H₂₀N₅O₅S₂, MW 478.5) and target bacterial enzymes.

- Synthetic Challenges : Cephalosporin-oxadiazole conjugates require stereochemical control, whereas the target compound’s synthesis may prioritize regioselectivity in thiophene functionalization .

Triazole and Thiazole Derivatives

and list triazole-thioacetamides (e.g., CAS 573705-89-2) with benzyloxy or allyl groups:

| Compound ID/CAS | Core Structure | Molecular Weight |

|---|---|---|

| 573705-89-2 | Triazole-thiophene-acetamide | 462.6 |

| 618432-04-5 | Thiadiazole-chlorophenyl | 422.0 |

Comparison with Target Compound :

- Heterocyclic Diversity : Triazole and thiazole rings (e.g., 618432-04-5) offer distinct electronic profiles compared to oxadiazole, affecting solubility and target engagement.

- Pharmacokinetics : The target compound’s thiophene-oxadiazole system may exhibit better metabolic stability than triazole analogs, which are prone to oxidative degradation .

Biological Activity

2-(Benzylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features, which include a benzylthio group, an oxadiazole ring, and a thiophene moiety. This article delves into the biological activities associated with this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure contributes significantly to its biological activity, particularly in anticancer and antimicrobial contexts.

Biological Activity Overview

Research indicates that compounds featuring oxadiazole and thiophene moieties exhibit diverse biological activities, including:

- Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.

- Antimicrobial Properties : The presence of sulfur-containing groups enhances the efficacy against bacterial strains.

Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Benzylthio)-N-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Acetamide | Benzylthio & Oxadiazole | Anticancer (IC50 = 1.09 μM for MCF-7) |

| 5-Aryloxadiazole Derivatives | Oxadiazole Ring | EGFR Inhibition |

| 4-Chloro-N-(Benzylthio)Acetamides | Benzylthio Group | Antitumor Activity |

The primary mechanism of action for this compound appears to involve interaction with specific molecular targets such as the epidermal growth factor receptor (EGFR). Docking studies suggest that the compound can effectively bind to the active site of EGFR, inhibiting its activity and leading to reduced tumor proliferation.

Case Study: EGFR Inhibition

In a study evaluating a series of benzylthio derivatives, compound 3e demonstrated significant inhibitory activity against EGFR with an IC50 value of 1.51 μM. The binding free energy calculated through molecular docking simulations was -10.7 kcal/mol, indicating strong interaction stability within the receptor's active site .

Synthesis and Research Applications

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : Cyclization reactions are performed using hydrazides and carboxylic acids.

- Thioether Formation : A nucleophilic substitution reaction introduces the benzylthio group.

- Amide Bond Formation : The final step couples the oxadiazole derivative with an acylating agent.

These synthetic routes allow for further modifications that can enhance biological activity or alter pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.